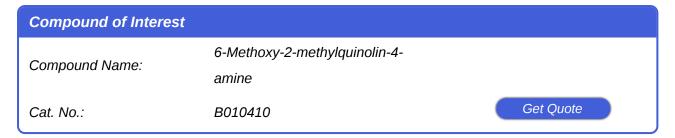


An In-depth Technical Guide to 6-Methoxy-2methylquinolin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for **6-Methoxy-2-methylquinolin-4-amine**. While experimental spectral and biological data for this specific compound are limited in publicly available literature, this guide consolidates the existing knowledge and provides context through data on related compounds.

Core Chemical Properties

6-Methoxy-2-methylquinolin-4-amine is a quinoline derivative with the molecular formula C₁₁H₁₂N₂O.[1] It is a solid at room temperature.[2] The following table summarizes its key chemical identifiers and physical properties.



Property	Value	Source
CAS Number	104217-23-4	[1][2]
Molecular Formula	C11H12N2O	[1][2]
Molecular Weight	188.23 g/mol	[1][2]
Melting Point	211-213 °C	
Boiling Point	366.0 ± 37.0 °C (Predicted)	_
Form	Solid	[2]

Synthesis of 6-Methoxy-2-methylquinolin-4-amine

The synthesis of **6-Methoxy-2-methylquinolin-4-amine** can be achieved through a multi-step process starting from 4-methoxyaniline. The overall workflow involves cyclization, nitration, chlorination, and a final amination step.

Experimental Protocol

Step 1: Synthesis of 6-methoxy-2-methylquinolin-4-ol

- To a mixture of 4-methoxyaniline and ethyl acetoacetate, add polyphosphoric acid dropwise while stirring.
- Maintain the temperature at 170 °C for 1 hour.
- After the reaction is complete (monitored by TLC), pour the mixture into ice water and stir for 1 hour.
- Filter the precipitate and dry the filter cake to obtain 6-methoxy-2-methylquinolin-4-ol as a yellow solid.

Step 2: Synthesis of 6-methoxy-2-methyl-3-nitroquinolin-4-ol

- Dissolve the product from Step 1 in propionic acid.
- Add a mixture of nitric acid and propionic acid dropwise over 1 hour at room temperature.



- Increase the temperature to 125 °C and continue the reaction for 2 hours.
- Filter the resulting solid and wash it with a saturated sodium bicarbonate solution at 0 °C for 1 hour.
- Filter and dry the solid to yield 6-methoxy-2-methyl-3-nitroquinolin-4-ol.

Step 3: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline

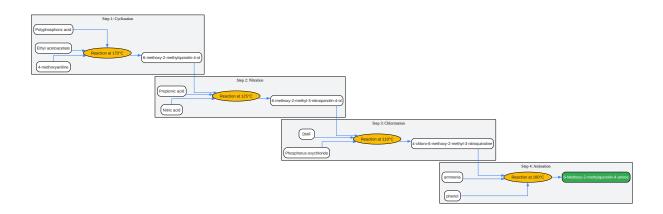
- Suspend the product from Step 2 in phosphorus oxychloride (POCl₃).
- Add a few drops of N,N-Dimethylformamide (DMF).
- Heat the mixture at 110 °C for 2 hours.
- Concentrate the solution under reduced pressure to obtain a yellow solid.
- Wash the solid with a saturated sodium bicarbonate solution at 0 °C for 1 hour.
- Filter and dry the solid to obtain 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[3]

Step 4: Synthesis of 6-Methoxy-2-methylquinolin-4-amine

- Heat a mixture of 4-chloro-6-methoxy-2-methylquinoline and phenol at 180 °C for 1 hour.
- Introduce ammonia into the reaction mixture and heat at 180 °C for 5 hours.
- After cooling, treat the mixture with sodium hydroxide in water at 20 °C to yield 6-Methoxy-2-methylquinolin-4-amine.

Synthesis Workflow Diagram





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Caption: Synthesis workflow for **6-Methoxy-2-methylquinolin-4-amine**.



Spectral Data

Experimental spectral data for **6-Methoxy-2-methylquinolin-4-amine** is not readily available in the reviewed literature. However, spectral data for the related precursor, 6-methoxy-2-methylquinolin-4-ol, is available and can provide some reference.

Mass Spectrometry of 6-methoxy-2-methylquinolin-4-ol: The GC-MS data for 6-methoxy-2-methylquinolin-4-ol shows a molecular ion peak at m/z 189.[4]

Biological Activity

The specific biological activity and potential roles in signaling pathways of **6-Methoxy-2-methylquinolin-4-amine** have not been extensively reported. However, the quinoline scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. Derivatives of quinoline have shown a broad spectrum of activities, including anticancer, antitubercular, antifungal, and antiviral properties.[5] The development of targeted therapies against the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell processes, has involved the synthesis of various quinoline derivatives.[3]

Safety and Handling

6-Methoxy-2-methylquinolin-4-amine is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage.[2]

Hazard Statements:

- H302: Harmful if swallowed.[2]
- H318: Causes serious eye damage.[2]

Precautionary Statements:

- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]



It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment.

Conclusion

6-Methoxy-2-methylquinolin-4-amine is a quinoline derivative with potential for further investigation in drug discovery, given the known bioactivities of the quinoline scaffold. This guide provides the currently available information on its chemical properties, a detailed synthesis protocol, and essential safety data. Further research is required to fully characterize its spectral properties and to explore its biological and pharmacological potential.

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